molecular formula C12H8N2O5 B1387497 1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1171087-88-9

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1387497
M. Wt: 260.2 g/mol
InChI Key: FMHCQGXBPBZUBY-UHFFFAOYSA-N
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Description

4-Nitrophenylacetic acid is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application Summary : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules . This is particularly useful in the field of molecular imaging, which is transforming modern medicine through the use of radiopharmaceuticals .
    • Methods of Application : The preparation of 18 F-labelled activated esters is typically a complex and multistep procedure. The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
    • Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .

    Scientific Field: Nanotechnology

    • Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
    • Methods of Application : Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed .
    • Results or Outcomes : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .

    Scientific Field: Biological Research

    • Application Summary : Indole derivatives, which may be structurally similar to your compound, have shown a wide range of biological activities .
    • Methods of Application : Indole derivatives are synthesized and tested for various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Results or Outcomes : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

    Scientific Field: Drug Discovery

    • Application Summary : Pyrrolidine, a five-membered ring similar to the pyridine ring in your compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The review discusses the synthesis of various pyrrolidine compounds and their biological profiles .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

    Scientific Field: Environmental Science

    • Application Summary : 4-Nitrophenol, a compound structurally similar to your compound, is used as a pH indicator . A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 . This color-changing property makes this compound useful as a pH indicator .
    • Methods of Application : The yellow color of the 4-nitrophenolate form (or 4-nitro phenoxide) is due to a maximum of absorbance at 405 nm . In contrast, 4-nitrophenol has a weak absorbance at 405 nm .
    • Results or Outcomes : This property is used in environmental science to measure the pH of different solutions .

    Scientific Field: Pharmaceutical Industry

    • Application Summary : 4-Nitrophenol is an intermediate in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
    • Methods of Application : This process is used in the pharmaceutical industry for the production of paracetamol .
    • Results or Outcomes : Paracetamol is a widely used over-the-counter medication for relieving pain and reducing fever .

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds . These include skin and eye irritation, respiratory system damage, and environmental hazards .

Future Directions

Nanotechnology is the synthesis, fabrication, and its implication in practical fields, explaining the relation between the physicochemical properties of nanostructured materials (NMs) with its dimensions . For the past few years, nanotechnology has been expanded stoutly in the multidisciplinary research and development areas .

properties

IUPAC Name

1-(4-nitrophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-11-6-1-8(12(16)17)7-13(11)9-2-4-10(5-3-9)14(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCQGXBPBZUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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